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Cat. No.: B1295263 Get Quote

Spectroscopic Profile of 2,4-
Dimethoxyiodobenzene: A Technical Guide
For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
dimethoxyiodobenzene, a key intermediate in various synthetic applications. The data

presented herein, including Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13

Nuclear Magnetic Resonance (¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), offers a detailed characterization of the compound's molecular structure. This document

is intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,4-dimethoxyiodobenzene,

providing a clear and concise reference for compound identification and characterization.

Table 1: ¹H-NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.62 d 8.6 1H H-6

6.43 d 2.6 1H H-3

6.32 dd 8.6, 2.7 1H H-5

3.85 s - 3H OCH₃

3.80 s - 3H OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C-NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

161.4 C-4

158.9 C-2

139.2 C-6

107.0 C-5

99.3 C-3

74.8 C-1

56.3 OCH₃

55.5 OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 100.6 MHz[1]

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

264.00 100 [M]⁺
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Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Table 4: Infrared (IR) Spectroscopy Data
While a detailed list of absorption peaks is not publicly available without specific database

access[2][3], the IR spectrum of 2,4-dimethoxyiodobenzene is expected to exhibit

characteristic bands corresponding to its functional groups. These include:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

C=C stretching (aromatic): ~1600-1450 cm⁻¹

C-O stretching (aryl ether): ~1250 cm⁻¹ and ~1050 cm⁻¹

C-I stretching: ~600-500 cm⁻¹

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following sections detail the general methodologies employed for each analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C-NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample was

dissolved in deuterated chloroform (CDCl₃), and the chemical shifts were referenced to the

residual solvent signal (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm). For ¹³C-NMR, broadband proton

decoupling was employed to simplify the spectrum by removing ¹H-¹³C coupling.[4]

Mass Spectrometry (MS)
The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS).[1] The sample, dissolved in a suitable volatile solvent, was injected

into the GC, where it was vaporized and separated on a capillary column. The separated

components then entered the mass spectrometer, were ionized (typically by electron impact),

and the resulting fragments were analyzed based on their mass-to-charge ratio.[5]
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Infrared (IR) Spectroscopy
The IR data is typically acquired using an Attenuated Total Reflectance (ATR) Fourier

Transform Infrared (FTIR) spectrometer. In this method, a small amount of the solid sample is

placed in direct contact with an ATR crystal (e.g., diamond). An infrared beam is passed

through the crystal, and it interacts with the sample at the point of contact. The attenuated IR

beam is then detected to generate the spectrum.[1][6][7][8] This technique requires minimal

sample preparation.[2]

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the structural elucidation of 2,4-
dimethoxyiodobenzene is illustrated in the following diagram. This workflow demonstrates

how different spectroscopic techniques provide complementary information to confirm the

compound's identity and structure.
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Workflow for Spectroscopic Analysis of 2,4-Dimethoxyiodobenzene
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Caption: Spectroscopic analysis workflow for 2,4-dimethoxyiodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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